5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a benzodioxin ring, a fluorophenyl group, and an oxazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step usually involves the formation of the oxazole ring through a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of advanced catalytic systems and optimized reaction conditions to ensure efficient synthesis. The use of continuous flow reactors and automated systems is also common in industrial settings to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(2-fluorophenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- (5-bromo-2-fluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
Uniqueness
What sets 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide apart from similar compounds is its unique combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H13FN2O4 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H13FN2O4/c19-12-3-1-2-4-13(12)20-18(22)14-10-16(25-21-14)11-5-6-15-17(9-11)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,22) |
InChI Key |
QWNRAKVHNGYZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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